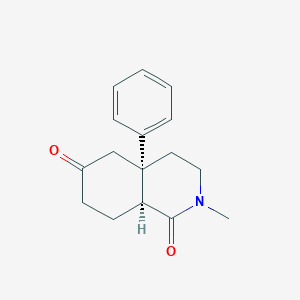
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione is a complex organic compound with a unique structure that includes a hexahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and reduce production costs. The industrial methods also focus on ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(4aS,8aS)-2-Methyl-4a-phenylhexahydroisoquinoline-1,6(2H,5H)-dione: shares structural similarities with other hexahydroisoquinoline derivatives, which may have similar or distinct biological activities.
Other similar compounds: include various substituted hexahydroisoquinolines, which differ in the nature and position of substituents on the core structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61210-09-1 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,7,8,8a-hexahydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C16H19NO2/c1-17-10-9-16(12-5-3-2-4-6-12)11-13(18)7-8-14(16)15(17)19/h2-6,14H,7-11H2,1H3/t14-,16-/m1/s1 |
Clave InChI |
DADHFQQTXQNRCB-GDBMZVCRSA-N |
SMILES isomérico |
CN1CC[C@@]2(CC(=O)CC[C@@H]2C1=O)C3=CC=CC=C3 |
SMILES canónico |
CN1CCC2(CC(=O)CCC2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



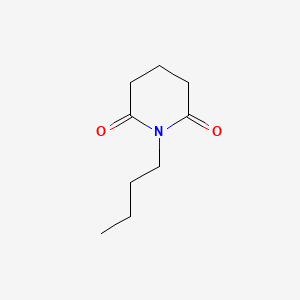
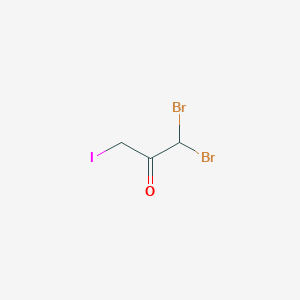
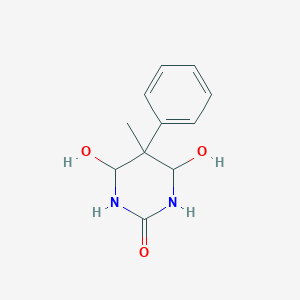
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
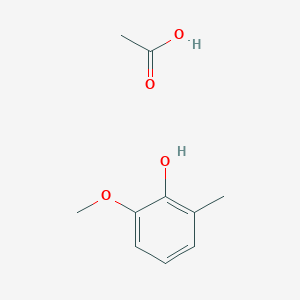
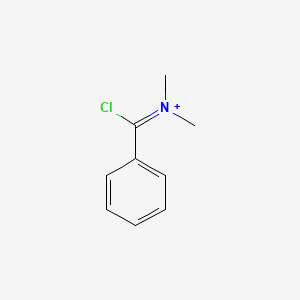
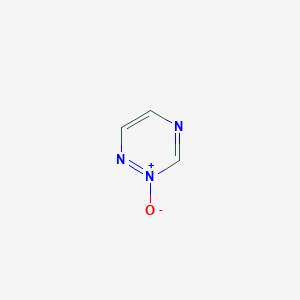
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)

